molecular formula C25H37N3O7 B15288826 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester

1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester

Cat. No.: B15288826
M. Wt: 491.6 g/mol
InChI Key: ARFXUUSKGUNSBN-PMACEKPBSA-N
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Description

1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is a complex organic compound with the molecular formula C20H30N2O6. It is a derivative of lysine, an essential amino acid, and proline, another amino acid. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves multiple steps. The process typically starts with the protection of the amino groups of lysine using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The protected lysine is then coupled with proline methyl ester using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize lysine and proline residues, leading to the formation of specific products. The Boc and Cbz protecting groups can be selectively removed, allowing for targeted modifications and functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is unique due to its combination of lysine and proline residues, making it a valuable tool in peptide synthesis and protein engineering. Its specific protecting groups allow for selective deprotection and functionalization, providing versatility in various chemical and biological applications .

Properties

Molecular Formula

C25H37N3O7

Molecular Weight

491.6 g/mol

IUPAC Name

methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H37N3O7/c1-25(2,3)35-24(32)27-19(21(29)28-16-10-14-20(28)22(30)33-4)13-8-9-15-26-23(31)34-17-18-11-6-5-7-12-18/h5-7,11-12,19-20H,8-10,13-17H2,1-4H3,(H,26,31)(H,27,32)/t19-,20-/m0/s1

InChI Key

ARFXUUSKGUNSBN-PMACEKPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC

Origin of Product

United States

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